1,4-Dibromo-1,1,2,2-tetrafluorobutane
Overview
Description
1,4-Dibromo-1,1,2,2-tetrafluorobutane is a chemical compound with the molecular formula C4H4Br2F4 and a molecular weight of 287.88 g/mol . It is a clear liquid with a boiling point of 72°C and a density of 1.416 g/cm³ . This compound is notable for its unique combination of bromine and fluorine atoms, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-1,1,2,2-tetrafluorobutane is typically synthesized through a series of halogenation reactions. The process begins with the reaction of 1,4-dibromobutane with a fluorinating agent such as copper powder. This reaction yields 1,1,2,2-tetrafluorobutane . The final step involves the reaction of 1,1,2,2-tetrafluorobutane with sodium chloride to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation processes. The raw materials, including 1,4-dibromobutane and fluorinating agents, are reacted under controlled conditions to ensure high yield and purity. The final product is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-1,1,2,2-tetrafluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different fluorinated butane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are employed for oxidation reactions.
Major Products
Substitution: Products include various substituted fluorobutanes.
Reduction: Products include partially or fully reduced fluorobutanes.
Oxidation: Products include oxidized fluorobutanes and other oxidized derivatives.
Scientific Research Applications
1,4-Dibromo-1,1,2,2-tetrafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in studies involving halogenated organic molecules and their biological interactions.
Medicine: Research into fluorinated compounds for potential pharmaceutical applications often involves this compound.
Mechanism of Action
The mechanism of action of 1,4-dibromo-1,1,2,2-tetrafluorobutane involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,2,3,3-tetrafluorobutane
- 1,4-Dibromo-1,1,2,2-tetrafluoroethane
- 1,4-Dibromo-1,1,2,2-tetrafluoropropane
Uniqueness
1,4-Dibromo-1,1,2,2-tetrafluorobutane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it has a higher boiling point and different reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1,4-dibromo-1,1,2,2-tetrafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2F4/c5-2-1-3(7,8)4(6,9)10/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHCDEYFCNWSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066388 | |
Record name | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18599-20-7 | |
Record name | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18599-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1,4-dibromo-1,1,2,2-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018599207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,4-dibromo-1,1,2,2-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromo-1,1,2,2-tetrafluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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